molecular formula C12H7ClN2O4S B11945623 4-Chlorophenyl 2,4-dinitrophenyl sulfide CAS No. 20114-14-1

4-Chlorophenyl 2,4-dinitrophenyl sulfide

Cat. No.: B11945623
CAS No.: 20114-14-1
M. Wt: 310.71 g/mol
InChI Key: JJOKSIVIQACHPZ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2,4-dinitrophenyl sulfide is an organic compound with the molecular formula C12H7ClN2O4S and a molecular weight of 310.718 g/mol . This compound is characterized by the presence of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. It is used in various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2,4-dinitrophenyl sulfide typically involves the reaction of 4-chlorothiophenol with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions . The general reaction scheme is as follows:

4-Chlorothiophenol+2,4-Dinitrochlorobenzene4-Chlorophenyl 2,4-dinitrophenyl sulfide+HCl\text{4-Chlorothiophenol} + \text{2,4-Dinitrochlorobenzene} \rightarrow \text{this compound} + \text{HCl} 4-Chlorothiophenol+2,4-Dinitrochlorobenzene→4-Chlorophenyl 2,4-dinitrophenyl sulfide+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The sulfide linkage can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products Formed

    Reduction: 4-Chlorophenyl 2,4-diaminophenyl sulfide.

    Oxidation: 4-Chlorophenyl 2,4-dinitrophenyl sulfoxide or sulfone.

Scientific Research Applications

4-Chlorophenyl 2,4-dinitrophenyl sulfide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2,4-dinitrophenyl sulfide involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating sulfide linkage. This makes it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methyl sulfide
  • 2,4-Dinitrophenyl sulfide
  • 4-Isopropylphenyl 4-nitrophenyl sulfide

Uniqueness

4-Chlorophenyl 2,4-dinitrophenyl sulfide is unique due to the combination of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. This structural arrangement imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

20114-14-1

Molecular Formula

C12H7ClN2O4S

Molecular Weight

310.71 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-2,4-dinitrobenzene

InChI

InChI=1S/C12H7ClN2O4S/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H

InChI Key

JJOKSIVIQACHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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